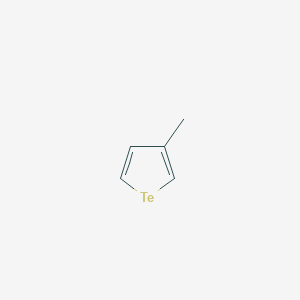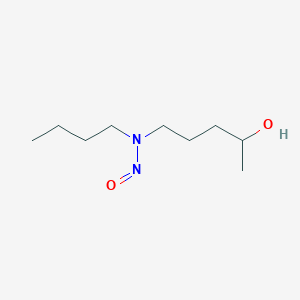
N-butyl-N-(4-hydroxypentyl)nitrous Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-(4-hydroxypentyl)nitrous amide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is particularly interesting due to its unique structure, which includes both a butyl group and a hydroxypentyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-(4-hydroxypentyl)nitrous amide typically involves the reaction of a carboxylic acid derivative with an amine. One common method is the reaction of an acid chloride with N-butyl-N-(4-hydroxypentyl)amine. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Another method involves the hydrolysis of nitriles. This process can be carried out under mildly basic conditions using hydrogen peroxide . The reaction proceeds through the formation of an intermediate imine, which is then hydrolyzed to form the amide.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-N-(4-hydroxypentyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrous group can be reduced to form an amine.
Substitution: The amide can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-butyl-N-(4-hydroxypentyl)nitrous amide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-butyl-N-(4-hydroxypentyl)nitrous amide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The nitrous group can also participate in redox reactions, altering the oxidative state of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-butyl-N-(4-hydroxybutyl)nitrous amide
- N-butyl-N-(4-hydroxyhexyl)nitrous amide
- N-butyl-N-(4-hydroxypropyl)nitrous amide
Uniqueness
N-butyl-N-(4-hydroxypentyl)nitrous amide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a butyl group and a hydroxypentyl group allows for unique interactions with other molecules, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
80858-91-9 |
|---|---|
Formule moléculaire |
C9H20N2O2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
N-butyl-N-(4-hydroxypentyl)nitrous amide |
InChI |
InChI=1S/C9H20N2O2/c1-3-4-7-11(10-13)8-5-6-9(2)12/h9,12H,3-8H2,1-2H3 |
Clé InChI |
GKBAHCXTZVRXTB-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC(C)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


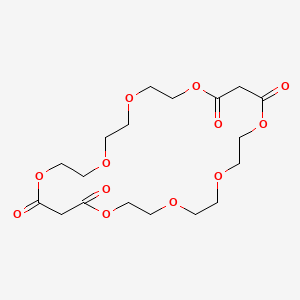
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole](/img/structure/B14423396.png)
![5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14423397.png)
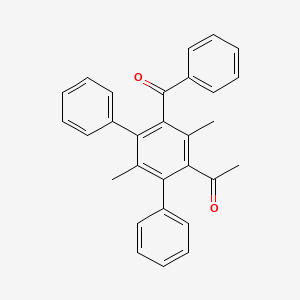
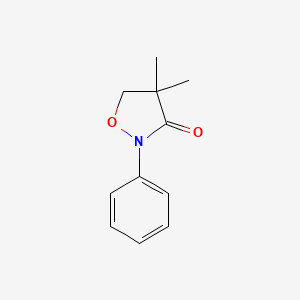
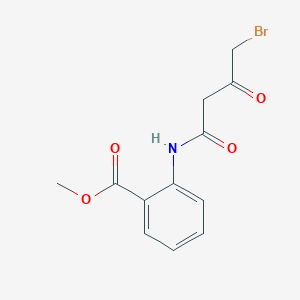
![Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate](/img/structure/B14423419.png)

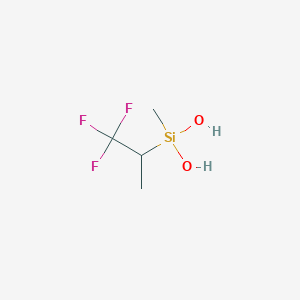

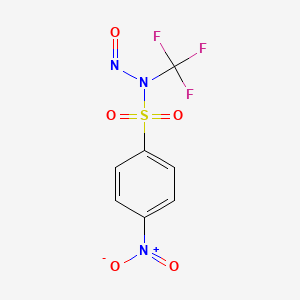

![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
